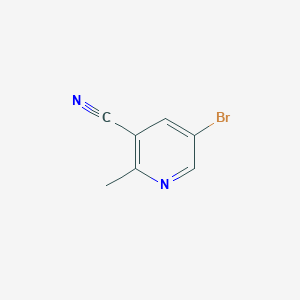

5-Bromo-2-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZODOCHMREYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682496 | |

| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956276-47-4 | |

| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

An In-depth Technical Guide to 5-Bromo-2-methylnicotinonitrile

Topic: this compound CAS Number: 956276-47-4

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a vast array of biologically active molecules. Among these, this compound emerges as a particularly valuable building block. Its structure is strategically functionalized with a bromine atom, a nitrile group, and a methyl substituent on the pyridine core. This arrangement provides a versatile platform for synthetic chemists to construct complex molecular architectures.[1] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the nitrile group offers a pathway to amides, carboxylic acids, or amines, and the methyl group provides steric and electronic modulation. This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this key intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental characteristics of this compound are summarized below. This data is essential for its use in quantitative synthetic work and for its characterization.

| Property | Value | Reference |

| CAS Number | 956276-47-4 | [2][3][4] |

| Molecular Formula | C₇H₅BrN₂ | [3] |

| Molecular Weight | 197.03 g/mol | [2][3] |

| Purity | Typically ≥95% | [3] |

| Synonym | 5-Bromo-2-methylpyridine-3-carbonitrile |

While detailed, verified spectroscopic data is not publicly compiled, one can predict the key features based on its structure:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group's protons.

-

¹³C NMR: Resonances for the five carbons of the pyridine ring (four aromatic, one nitrile-bearing), the methyl carbon, and the nitrile carbon.

-

IR Spectroscopy: A characteristic sharp peak around 2220-2260 cm⁻¹ for the C≡N stretch.

Part 2: Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

The following diagram illustrates a logical retrosynthetic analysis, breaking down the target molecule into simpler, more readily available starting materials.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the Sandmeyer reaction on aminopyridines.

-

Diazotization:

-

To a stirred solution of 48% hydrobromic acid at -10°C, add 2-amino-5-bromo-4-methylpyridine (1.0 eq). [5] * Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 0°C.

-

Stir the resulting mixture for 30-60 minutes at 0°C to ensure complete formation of the diazonium salt. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution is expected. The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with the cyanide nucleophile.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated sodium carbonate solution to a pH of ~7-8. [6] * Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). [5] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.

-

Part 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The bromine and nitrile functionalities serve as orthogonal reactive sites for building molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. [1]This is the most powerful application of this intermediate, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental in exploring the structure-activity relationship (SAR) of a potential drug candidate. [1][7]* Nitrile Group Transformations: The nitrile can be readily converted into other key functional groups. Hydrolysis under acidic or basic conditions yields the corresponding nicotinic acid, while controlled hydrolysis can produce the nicotinamide. [8]Reduction, typically with powerful reagents like lithium aluminum hydride or catalytic hydrogenation, affords the corresponding aminomethylpyridine, introducing a basic side chain.

Part 4: Applications in Drug Discovery

Substituted pyridine cores are privileged structures in medicinal chemistry, found in numerous approved drugs. This compound serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. [1]By using this intermediate, medicinal chemists can rapidly synthesize analogues to probe the binding pockets of kinases like CDKs. [1]* Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of modern pesticides and herbicides, where precise molecular recognition is key to efficacy and selectivity. [9]* CNS-Active Agents: The polarity and hydrogen-bonding capability of the pyridine nitrogen make it a valuable feature for agents targeting the central nervous system.

Part 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount. The following guidelines are synthesized from safety data sheets of structurally similar brominated pyridine compounds. [10][11][12]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance.

| Hazard Class | GHS Statement | Source Analogy |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [10][12][13] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [10][12][13] |

| STOT-Single Exposure | H335: May cause respiratory irritation | [12] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [14]Ensure that an eyewash station and safety shower are readily accessible. [11]2. Personal Protective Equipment (PPE):

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). * Eye Protection: Use chemical safety goggles or a face shield. [11] * Lab Coat: A standard laboratory coat is required to prevent skin contact. [14]3. Handling Practices: Avoid generating dust. [10][15]Wash hands thoroughly after handling. [14]Do not eat, drink, or smoke in the work area. [14][15]4. Storage: Store in a tightly closed container in a cool, dry, and dark place. [10]Keep away from strong oxidizing agents. [11][12]

-

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [14]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice. [10][14]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [10][14]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]

Conclusion

This compound (CAS: 956276-47-4) is more than just a chemical; it is a strategic tool for innovation in the chemical and pharmaceutical sciences. Its well-defined reactive sites—the bromine atom for cross-coupling and the nitrile for functional group interconversion—provide a reliable and versatile platform for the synthesis of complex target molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthetic access, and reactivity is essential for leveraging its full potential to create novel and impactful chemical entities.

References

-

Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929. Retrieved from [Link]

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.). Google Patents.

-

Safety Data Sheet - 5-bromo-2-nitropyridine. (n.d.). Jubilant Ingrevia. Retrieved from [Link]

-

5-Bromonicotinamide. (n.d.). PubChem. Retrieved from [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.

-

Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (n.d.). Retrieved from [Link]

-

The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound , 95% , 956276-47-4 - CookeChem [cookechem.com]

- 4. This compound | 956276-47-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. nbinno.com [nbinno.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a key building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive publicly available experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide reliable estimations. Furthermore, it details robust, field-proven experimental protocols for the determination of its core physical and spectral characteristics, empowering researchers to generate precise and accurate data in their own laboratories.

Introduction: The Significance of this compound

Substituted nicotinonitriles are a class of compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The presence of a bromine atom, a methyl group, and a nitrile function on the pyridine ring of this compound imparts a unique combination of reactivity and structural characteristics. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. The methyl group can influence the compound's solubility and metabolic stability. A comprehensive understanding of the physical properties of this intermediate is the foundation for its successful application in drug discovery and development.

Core Physical and Chemical Properties

A precise understanding of the physical properties of a chemical entity is crucial for its handling, formulation, and integration into synthetic pathways. While experimental data for this compound is not extensively documented in publicly accessible literature, we can compile a profile based on information from chemical suppliers and predictive models.

| Property | Value | Source |

| CAS Number | 956276-47-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | Light brown to brown solid (Predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | 240.3 ± 35.0 °C (Predicted) | N/A |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 0.15 ± 0.20 (Predicted) | N/A |

| Solubility | Data not available | N/A |

Note: The majority of the physical properties listed above are predicted and should be confirmed by experimental analysis.

Experimental Protocols for Physical Property Determination

To empower researchers to obtain precise experimental data, this section outlines standard, validated protocols for determining key physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[6] A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[7]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus: A calibrated digital melting point apparatus is used.[9]

-

Procedure:

-

A rapid heating run is first performed to determine an approximate melting range.

-

A second, slower run (1-2 °C/minute ramp rate) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.[6]

-

The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for selecting appropriate reaction media, purification methods, and formulation excipients. A systematic approach is recommended.[10]

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

-

Procedure:

-

To a known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of this compound.

-

Agitate the mixture at a constant temperature.

-

If the solid dissolves completely, add more solute until a saturated solution is obtained.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analytical techniques such as HPLC.

-

Solubility Testing Workflow

Caption: A flowchart for systematic solubility testing of an organic compound.[11]

Spectral Properties: A Guide to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[15]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group.[12] The methyl protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the nitrile group will appear significantly downfield (δ 115-125 ppm). The aromatic carbons will resonate in the δ 120-160 ppm region, with their specific chemical shifts influenced by the attached substituents. The methyl carbon will appear in the upfield region (δ 15-25 ppm).[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

C≡N stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region.

-

C-Br stretch: Typically observed in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, addressing the current limitations in publicly available experimental data by incorporating high-quality predictions and established chemical principles. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to generate reliable data for this important chemical intermediate. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an authoritative resource for scientists and professionals in drug development and chemical research, facilitating the confident and effective use of this compound in their work.

References

-

Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society, 657-660.[13]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link][18]

-

National Center for Biotechnology Information. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link][19]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link][8]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link][9]

-

Studocu. (2024). Solubility test for Organic Compounds. Retrieved from [Link][10]

-

National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link][6]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][11]

-

University of Massachusetts Boston. (2009). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link][7]

-

SpringerLink. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Retrieved from [Link][20]

-

ResearchGate. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link][21]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link][22]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link][23]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Retrieved from [Link][24]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link][25]

-

National Genomics Data Center (CNCB-NGDC). (2025). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link][26]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link][15]

-

PubChemLite. (n.d.). 5-bromo-2-methoxynicotinonitrile (C7H5BrN2O). Retrieved from [Link][27]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxynicotinonitrile. Retrieved from [Link]

-

Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from [28]

-

ResearchGate. (2022). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link][29]

-

Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Retrieved from [30]

-

University of Regensburg. (n.d.). 13C NMR spectroscopy. Retrieved from [Link][16]

-

ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... Retrieved from [Link][31]

-

Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from [32]

-

University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][17]

-

National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link][33]

-

Pharmaffiliates. (n.d.). CAS No : 114042-02-3 | Product Name : 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link][34]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound , 95% , 956276-47-4 - CookeChem [cookechem.com]

- 3. novasynorganics.com [novasynorganics.com]

- 4. This compound | 956276-47-4 [chemicalbook.com]

- 5. 956276-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chm.uri.edu [chm.uri.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. bhu.ac.in [bhu.ac.in]

- 17. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. quora.com [quora.com]

- 23. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 27. PubChemLite - 5-bromo-2-methoxynicotinonitrile (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 28. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

- 32. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 33. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 5-Bromo-2-methylnicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-methylnicotinonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, provide a detailed, field-tested synthesis protocol, analyze its spectroscopic signature, and explore its applications as a crucial intermediate in the synthesis of bioactive molecules.

Core Chemical and Physical Properties

This compound, with the CAS Number 956276-47-4, is a substituted pyridine derivative.[1][2] Its structure, featuring a bromine atom, a methyl group, and a nitrile functional group on the pyridine ring, makes it a versatile intermediate for a range of chemical transformations. The electronic properties of the pyridine ring, combined with the reactivity of the bromo and nitrile moieties, offer multiple avenues for molecular elaboration.

| Property | Value | Source |

| CAS Number | 956276-47-4 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Purity | Typically ≥95% | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Supplier Data |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved from commercially available 2-amino-5-bromopyridine through a two-step process involving a Sandmeyer reaction followed by cyanation. This approach is robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-chloropyridine via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.[4][5] The use of hydrobromic acid and copper(I) bromide ensures the selective introduction of the chloro group at the 2-position, displacing the diazonium salt.

-

Preparation of the Diazonium Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromopyridine (1 equivalent) in 48% hydrobromic acid (3-4 equivalents) at 0-5 °C with continuous stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid (2-3 equivalents).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-chloropyridine. The product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Cyanation

-

Rationale: The Rosenmund-von Braun reaction, a copper-catalyzed cyanation, is an effective method for converting aryl halides to nitriles.[6] Dimethylformamide (DMF) is a suitable solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-bromo-2-chloropyridine (1 equivalent) and copper(I) cyanide (1.5 equivalents) in anhydrous DMF.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is based on predicted values and characteristic functional group absorptions.

Predicted ¹H and ¹³C NMR Spectra

Predicted NMR spectra can be generated using online databases and software, providing valuable information for structural confirmation.

-

¹H NMR (Predicted):

-

A singlet for the methyl protons (CH₃) is expected around δ 2.5-2.7 ppm.

-

Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constant would be characteristic of meta-coupling.

-

-

¹³C NMR (Predicted):

-

The methyl carbon (CH₃) is expected to appear in the upfield region (δ 20-25 ppm).

-

The nitrile carbon (CN) signal is typically found in the δ 115-120 ppm range.

-

Four signals in the aromatic region (δ 120-160 ppm) corresponding to the pyridine ring carbons, with the carbon attached to the bromine atom being significantly influenced.

-

Infrared (IR) Spectroscopy

-

Characteristic Absorptions:

-

C≡N Stretch: A sharp, medium to strong absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.[7]

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: Typically observed in the fingerprint region below 1000 cm⁻¹.

-

Mass Spectrometry (MS)

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity).

-

Major Fragments: Fragmentation is likely to involve the loss of the bromine atom, the methyl group, or the entire nitrile group, leading to characteristic fragment ions.

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the ability to further functionalize the pyridine ring through reactions at the bromine and nitrile positions.

Intermediate for Kinase Inhibitors

Substituted pyridines are a common scaffold in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[8] The nicotinonitrile moiety can act as a key pharmacophore, participating in hydrogen bonding interactions within the kinase active site. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups to explore structure-activity relationships (SAR). This is a common strategy in the synthesis of inhibitors for kinases such as Pim kinases, which are implicated in various cancers.[9]

References

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. This compound | 956276-47-4 [chemicalbook.com]

- 3. Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing 5-Bromo-2-methylnicotinonitrile: A Comprehensive Guide to its Spectral Signature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, represents a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique electronic and structural features, conferred by the interplay of the bromine, methyl, and nitrile functionalities on the pyridine ring, necessitate a thorough understanding of its spectral properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational reference for its unambiguous identification and characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position. This arrangement dictates a unique electronic environment for each atom, which in turn governs its interaction with different spectroscopic probes. The electron-withdrawing nature of the bromine atom and the nitrile group, contrasted with the electron-donating character of the methyl group, creates a distinct pattern of electron density around the aromatic ring, which is key to interpreting its NMR spectrum. The vibrational modes of the various functional groups (C≡N, C-Br, C-H, C=C, C=N) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the relative stability of its fragments upon ionization will define its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.0 - 8.2 | d | ~2.0 - 2.5 |

| H-6 | ~8.6 - 8.8 | d | ~2.0 - 2.5 |

| -CH₃ | ~2.6 - 2.8 | s | - |

Causality behind the predictions: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and nitrile groups will deshield the ring protons, shifting their signals downfield. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the influence of the para-disposed bromine. The proton at the 4-position (H-4) will also be downfield. The two aromatic protons will appear as doublets due to meta-coupling with each other. The methyl group protons are expected to appear as a singlet in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~140 - 145 |

| C-5 | ~120 - 125 |

| C-6 | ~150 - 155 |

| -C≡N | ~115 - 120 |

| -CH₃ | ~20 - 25 |

Causality behind the predictions: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The carbon attached to the bromine atom (C-5) will be influenced by the heavy atom effect. The carbon of the nitrile group will appear in the characteristic region for nitriles. The methyl carbon will be found in the aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2][3][4][5] Ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹³C NMR experiments.

-

Acquire the free induction decay (FID) and process the data using Fourier transformation, phasing, and baseline correction.

-

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic C-H, C-C and C-N bonds, and the C-Br bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| -CH₃ stretch | 2980 - 2850 | Medium |

| C≡N stretch | 2240 - 2220 | Sharp, Medium-Strong |

| Aromatic C=C and C=N stretch | 1600 - 1450 | Medium to Strong |

| C-Br stretch | 700 - 500 | Medium to Strong |

Causality behind the predictions: The C≡N stretching vibration of a nitrile group typically appears as a sharp and intense band in the region of 2260-2220 cm⁻¹.[6][7][8][9][10] For aromatic nitriles, this peak is often at a lower frequency due to conjugation.[7][8] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The complex fingerprint region (below 1500 cm⁻¹) will contain various bending and stretching vibrations, including the C-Br stretch.

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[11]

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₇H₅BrN₂), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic molecular ion peak and several fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (mass-to-charge ratio) | Comments |

| [M]⁺ | 196/198 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[15][16][17][18] |

| [M - Br]⁺ | 117 | Loss of a bromine radical. |

| [M - HCN]⁺ | 169/171 | Loss of hydrogen cyanide. |

| [Pyridine ring fragments] | Various | Further fragmentation of the pyridine ring. |

Causality behind the predictions: The most diagnostic feature will be the molecular ion peak, which will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z 196 and 198), due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[15][18] Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules like HCN. The loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC-MS Instrument Setup:

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

-

Data Analysis:

-

The resulting mass spectrum is then analyzed to identify the molecular ion and the major fragment ions.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when combined, provides a comprehensive and unambiguous structural confirmation of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

This integrated approach ensures a self-validating system for the characterization of the molecule. The number and splitting patterns of signals in the NMR spectra define the connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and corroborates the elemental composition, particularly the presence of bromine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of each spectroscopic technique and applying them to the specific structural features of the molecule, researchers can confidently interpret experimental data to confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a practical framework for obtaining high-quality spectral data, ensuring the reliability and reproducibility of experimental results in the fields of drug discovery and chemical synthesis.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

LCGC. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Spectroscopy Online. (2020, October 2). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

-

Purdue University. (n.d.). Sample Preparation. Retrieved from [Link]

- Bernstein, S. E., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 523(1), 448.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

-

YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

-

University of Washington. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylnicotinic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Methylnicotinate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. IR spectrum: Nitriles [quimicaorganica.org]

- 11. agilent.com [agilent.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. youtube.com [youtube.com]

- 14. mse.washington.edu [mse.washington.edu]

- 15. savemyexams.com [savemyexams.com]

- 16. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. hmdb.ca [hmdb.ca]

- 19. What are the common ionization methods for GC/MS [scioninstruments.com]

- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 5-Bromo-2-methylnicotinonitrile (CAS No. 956276-47-4), a key building block in synthetic chemistry and pharmaceutical research. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes available data with insights derived from structurally related compounds to offer a practical risk management framework. The focus is on the causality behind safety protocols, empowering researchers to handle this compound with an informed and proactive approach to safety.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's identity and physical properties is the foundation of its safe use. This compound is a substituted pyridine derivative, a class of compounds widely used in the synthesis of biologically active molecules.

| Property | Data | Source |

| Chemical Name | This compound | Echemi[1] |

| Synonyms | 5-bromo-2-methylpyridine-3-carbonitrile | Echemi[1] |

| CAS Number | 956276-47-4 | Echemi, ChemicalBook[1][2] |

| Molecular Formula | C₇H₅BrN₂ | CookeChem[3] |

| Molecular Weight | 197.03 g/mol | CookeChem[3] |

| Physical State | Data not available; likely a solid at room temperature. | N/A |

| Solubility | Data not available. | N/A |

| Melting/Boiling Point | Data not available. | N/A |

Note: Significant gaps exist in the publicly available physicochemical data for this specific compound. Researchers should perform small-scale solubility and stability tests under controlled conditions before proceeding with large-scale reactions.

Hazard Identification and Toxicological Assessment

Inferred Hazard Classifications (Based on Analogous Compounds):

-

Acute Toxicity: Analogous compounds like bromoacetonitrile are classified as toxic if swallowed, in contact with skin, or if inhaled.[4] The nitrile group (-CN) can release cyanide under certain conditions (e.g., metabolism or combustion), which is a potent systemic toxin. Therefore, it is prudent to handle this compound as acutely toxic via all routes of exposure.

-

Skin Corrosion/Irritation: Brominated pyridines and nicotinic acids frequently cause skin irritation.[5][6][7] Direct contact may lead to redness, inflammation, or chemical burns.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[5][6]

-

Respiratory Irritation: As a fine powder or vapor, it may cause irritation to the respiratory tract.[5][6][7]

GHS Hazard Statements (Anticipated):

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Proactive Risk Mitigation: Safe Handling Protocols

A multi-layered approach to risk mitigation, grounded in the hierarchy of controls, is essential. This framework prioritizes the most effective safety measures.

Caption: Hierarchy of controls for handling chemical reagents.

Engineering Controls: The Primary Barrier

The most critical step in safe handling is to minimize exposure through physical containment.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood. This ensures that any dusts or vapors are effectively captured and exhausted.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.[5][9] For operations with a higher risk of splashing, such as transfers or quenching a reaction, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear nitrile gloves. Double-gloving is recommended during transfers of the solid material. Inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs are snug to prevent dust from entering sleeves.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Hygiene and Administrative Protocols

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[10][11]

-

Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[5][11]

-

Work Area: Keep the work area clean. Decontaminate surfaces where the material was handled at the end of each procedure.

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 956276-47-4 [chemicalbook.com]

- 3. This compound , 95% , 956276-47-4 - CookeChem [cookechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

The Emergence of a Versatile Scaffold: A Technical Guide to 5-Bromo-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a significant building block in the landscape of medicinal chemistry and materials science. Its unique trifunctional arrangement—a bromine atom, a methyl group, and a nitrile moiety on a pyridine core—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic strategies for this compound, offering field-proven insights for its application in research and development. While a singular, celebrated moment of discovery for this specific molecule is not prominently documented, its history is intrinsically woven into the broader development of synthetic methodologies for functionalized pyridines.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its electronic properties and ability to engage in hydrogen bonding. The introduction of specific functional groups onto this core structure allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (CAS No. 956276-47-4) represents a strategically designed intermediate where each substituent plays a crucial role.[1]

-

The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

-

The methyl group at the 2-position can influence the molecule's steric profile and electronic properties, potentially impacting its binding affinity to biological targets.

-

The nitrile group (cyanopyridine) at the 3-position is a valuable precursor for various functional groups, including carboxylic acids, amides, and tetrazoles, and can also participate in cycloaddition reactions.[2][3]

This trifecta of functionalities makes this compound a highly sought-after starting material for generating libraries of novel compounds in drug discovery programs.[1]

A History Forged in Synthetic Innovation

The history of this compound is not one of a singular discovery but rather a convergence of advancements in synthetic organic chemistry. Its emergence is a testament to the development of reliable methods for the selective functionalization of the pyridine ring. Key historical developments that paved the way for its synthesis include:

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a robust method for converting an aryl amine, via a diazonium salt, into an aryl halide or cyanide.[4][5] This reaction remains a cornerstone for the introduction of bromo and cyano groups onto aromatic and heteroaromatic rings.

-

Advances in Pyridine Chemistry: Throughout the 20th century, a deeper understanding of the reactivity of the pyridine nucleus was established. The electron-deficient nature of the ring makes it susceptible to nucleophilic substitution, while electrophilic substitution, such as bromination, typically requires forcing conditions and often leads to a mixture of isomers. The strategic placement of activating and directing groups became crucial for achieving regioselectivity.

-

Development of Cross-Coupling Reactions: The Nobel Prize-winning advancements in palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex molecules. These reactions provided efficient ways to utilize aryl halides, like the bromo-substituent in the target molecule, to form new carbon-carbon and carbon-heteroatom bonds.

The synthesis of this compound, therefore, became feasible and strategic as these powerful synthetic tools became part of the standard repertoire of organic chemists.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several logical pathways, primarily revolving around the sequential introduction of the bromo, methyl, and cyano groups onto a pyridine precursor. The choice of a specific route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests a few viable starting points. The most common strategies involve the functionalization of a pre-existing 2-methylpyridine or 3-cyanopyridine core.

Caption: Retrosynthetic pathways for this compound.

Plausible Synthetic Pathway: The Sandmeyer Approach

A highly plausible and versatile synthetic route leverages the Sandmeyer reaction, a classic and reliable method for introducing halogens and cyano groups onto aromatic rings via diazonium salt intermediates.[4][5]

Workflow for the Sandmeyer Synthesis:

Caption: Workflow illustrating the Sandmeyer synthesis route.

Step-by-Step Experimental Protocol (Illustrative):

Step 1: Bromination of 2-Methyl-3-aminopyridine

-

Rationale: The amino group is an activating, ortho-, para-director. To achieve bromination at the 5-position (para to the amino group), a suitable brominating agent is required.

-

Procedure:

-

Dissolve 2-methyl-3-aminopyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid at a controlled temperature (typically 0-25 °C) to prevent over-bromination.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up involves neutralizing the acid, extracting the product with an organic solvent, and purifying by crystallization or column chromatography to yield 5-bromo-2-methyl-3-aminopyridine.[6]

-

Step 2: Diazotization of 5-Bromo-2-methyl-3-aminopyridine

-

Rationale: The conversion of the primary amino group into a diazonium salt is a prerequisite for the Sandmeyer reaction. This is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt.[7][8]

-

Procedure:

-

Suspend 5-bromo-2-methyl-3-aminopyridine in a cold aqueous solution of a strong acid, such as hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

-

Step 3: Sandmeyer Cyanation

-

Rationale: The diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) salt catalyzes the replacement of the diazonium group with a cyanide group.[4]

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent, which may also contain sodium or potassium cyanide to form a soluble complex.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) is typically observed.

-

Allow the reaction to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or HPLC).

-

Work-up involves quenching the reaction, extracting the product with an organic solvent, and purifying by column chromatography or recrystallization to obtain this compound.

-

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 956276-47-4 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | Typically >95% |

-

¹H NMR: Aromatic protons on the pyridine ring, and a singlet for the methyl group protons.

-

¹³C NMR: Carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.

Applications in Drug Discovery and Materials Science

While specific, publicly disclosed applications of this compound are limited, its value can be inferred from the utility of similarly substituted pyridines in various research and development areas.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The versatile substitution pattern of this compound allows for the exploration of structure-activity relationships (SAR) to target specific kinases.

-

Agrochemicals: Substituted pyridines are also prevalent in herbicides and pesticides. The functionalities present in this molecule can be elaborated to develop new crop protection agents.[1]

-

Organic Electronics: The electronic properties of functionalized pyridines make them potential candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Conclusion and Future Outlook

This compound stands as a testament to the power of modern synthetic chemistry. While its own "discovery" may be understated, its existence is a direct result of the foundational and ever-evolving toolbox available to organic chemists. Its strategic combination of a bromine handle for cross-coupling, a nitrile group for diverse functionalization, and a methyl group for steric and electronic modulation makes it a valuable and versatile intermediate. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, the utility of such well-designed building blocks is poised to increase, ensuring that this compound will continue to be a relevant and important scaffold for future innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

The Strategic Application of 5-Bromo-2-methylnicotinonitrile in Contemporary Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-methylnicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore its chemical properties, reactivity, and strategic applications as a key intermediate in the synthesis of complex bioactive molecules, with a particular focus on the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to leverage the synthetic versatility of this compound.

Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals.[1] Among its derivatives, nicotinonitriles (cyanopyridines) have garnered substantial interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The cyano group serves as a versatile synthetic handle for the construction of various nitrogen-containing heterocycles, while the pyridine ring itself can engage in crucial hydrogen bonding interactions with biological targets.

This compound (CAS No. 956276-47-4) emerges as a particularly valuable building block.[2][3] The strategic placement of the bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological target. This guide will illuminate the pathways to unlocking the synthetic potential of this versatile intermediate.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂ | [3] |

| Molecular Weight | 197.03 g/mol | [3] |

| CAS Number | 956276-47-4 | [2] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) | Inferred from synthetic protocols of similar compounds |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the cyano and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the seven carbon atoms, with the carbon of the cyano group appearing in the characteristic downfield region.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Core Application: A Gateway to Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The nicotinonitrile scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site.

This compound serves as an ideal starting material for the synthesis of novel kinase inhibitors. The bromine atom allows for the facile introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.[5][6][7] This enables the exploration of the chemical space around the nicotinonitrile core to optimize potency and selectivity against specific kinase targets.

Caption: Synthetic pathway from this compound to a kinase inhibitor.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods for similar bromopyridine substrates.[5][6] Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-